N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound belonging to the azetidine class of chemicals. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
The synthesis of N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide typically involves the preparation of azetidine intermediates followed by functionalization. One common synthetic route includes the activation of β-chloroalcohols to form azetidines . The reaction conditions often involve the use of triflates and cyanide ions in the presence of crown ethers to facilitate the formation of the azetidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the ring strain in the azetidine ring, making it reactive towards nucleophiles.
Common reagents used in these reactions include triflates, cyanide ions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: The compound’s reactivity is leveraged in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can inhibit enzyme activity or modify biological pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and related compounds like aziridines. While aziridines also contain a three-membered nitrogen ring, azetidines are more stable and easier to handle due to their four-membered ring structure . Similar compounds include:
N-benzyl aziridine: Known for its high reactivity but lower stability compared to azetidines.
N-benzyl-2-methylaziridine: Exhibits different polymerization behavior due to the presence of a methyl group.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and stability, making it a valuable compound for various applications.
Biological Activity
N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1428362-45-1
- Molecular Formula : C12H15N2O2S
The compound features a four-membered azetidine ring, which is known for its strain and reactivity, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The strained azetidine ring facilitates nucleophilic attacks, leading to ring-opening reactions that can inhibit enzyme activity or modify biological pathways. This mechanism positions the compound as a candidate for enzyme inhibition studies, particularly in the context of drug discovery.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits potential as a small-molecule inhibitor. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases, which play crucial roles in cell signaling and cancer progression.
Case Studies
- Kinase Inhibition : A study focused on the compound's interaction with Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The results indicated that this azetidine derivative could effectively inhibit JAK activity, suggesting its potential therapeutic applications in treating conditions like rheumatoid arthritis and psoriasis .
- Cancer Research : In another investigation, this compound was evaluated for its effects on cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, including leukemia and solid tumors, indicating its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Type | Biological Activity | Remarks |
---|---|---|---|
N-benzyl aziridine | Aziridine | High reactivity but lower stability | Less favorable for drug development |
N-benzyl-2-methylaziridine | Aziridine | Different polymerization behavior | Shows varied biological activity |
N-benzyl-1-(cyclopropylsulfonyl)azetidine | Azetidine | Effective enzyme inhibitor | Promising candidate for drug development |
The comparison highlights the advantages of the azetidine structure over aziridines, particularly in stability and versatility for further modifications.
Properties
IUPAC Name |
N-benzyl-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(15-8-11-4-2-1-3-5-11)12-9-16(10-12)20(18,19)13-6-7-13/h1-5,12-13H,6-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMQIGFOWZIJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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